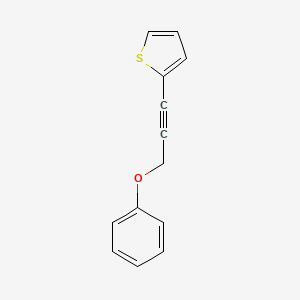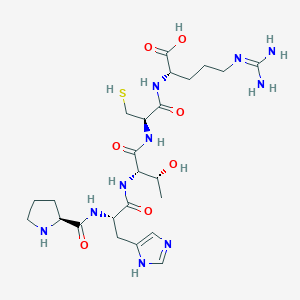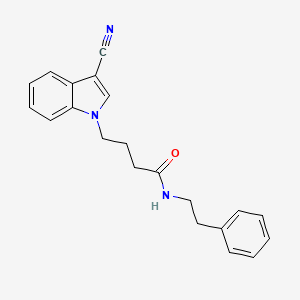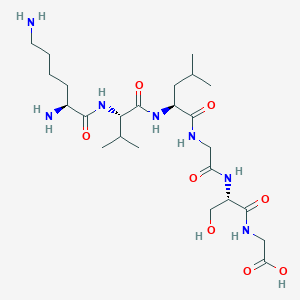![molecular formula C30H32Br2O2Si2 B14177856 {(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane] CAS No. 922736-78-5](/img/structure/B14177856.png)
{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene is a complex organic compound characterized by its unique structure, which includes ethoxydimethylsilyl groups and bromine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 2-(ethoxydimethylsilyl)phenylacetylene: This intermediate is synthesized by reacting 2-bromoethoxydimethylsilane with phenylacetylene in the presence of a palladium catalyst.
Bromination of 1,4-bis(phenylethynyl)benzene: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent to introduce bromine atoms at the 2 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The ethynyl groups can participate in coupling reactions such as Sonogashira coupling to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bromine or N-Bromosuccinimide (NBS): Used for bromination.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Chemical Engineering: Employed in the development of new catalysts and reaction mechanisms.
Biological Studies:
Mécanisme D'action
The mechanism of action of 1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene involves its interaction with various molecular targets and pathways. The ethoxydimethylsilyl groups can enhance the compound’s solubility and stability, while the bromine atoms can participate in halogen bonding interactions. These properties make the compound useful in designing molecules with specific binding affinities and reactivities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the ethoxydimethylsilyl and bromine substituents, resulting in different reactivity and applications.
1,4-Bis[2-(trimethylsilyl)phenylethynyl]benzene: Similar structure but with trimethylsilyl groups instead of ethoxydimethylsilyl groups, affecting its solubility and reactivity.
2,5-Dibromo-1,4-diphenylbenzene: Similar bromine substitution but lacks the ethynyl and silyl groups, leading to different chemical properties.
Uniqueness
1,4-Bis[2-(ethoxydimethylsilyl)phenylethynyl]-2,5-dibromobenzene is unique due to the combination of ethoxydimethylsilyl groups and bromine atoms, which confer specific solubility, stability, and reactivity properties. This makes it a valuable compound for various advanced applications in scientific research and industry.
Propriétés
Numéro CAS |
922736-78-5 |
|---|---|
Formule moléculaire |
C30H32Br2O2Si2 |
Poids moléculaire |
640.5 g/mol |
Nom IUPAC |
[2-[2-[2,5-dibromo-4-[2-[2-[ethoxy(dimethyl)silyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]-ethoxy-dimethylsilane |
InChI |
InChI=1S/C30H32Br2O2Si2/c1-7-33-35(3,4)29-15-11-9-13-23(29)17-19-25-21-28(32)26(22-27(25)31)20-18-24-14-10-12-16-30(24)36(5,6)34-8-2/h9-16,21-22H,7-8H2,1-6H3 |
Clé InChI |
HARFNSVIEQXMQN-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=CC=CC=C1C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3[Si](C)(C)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)

![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)



![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)

